4,5-Dihydroxyimidazolidin-2-one

Descripción

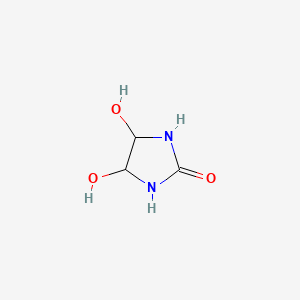

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dihydroxyimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTWKXKLHMTGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=O)N1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052049 | |

| Record name | 4,5-Dihydroxyimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Imidazolidinone, 4,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dihydroxy-2-imidazolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3720-97-6 | |

| Record name | Dihydroxyethyleneurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3720-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinone, 4,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxalurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinone, 4,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dihydroxyimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxyimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 4,5-Dihydroxyimidazolidin-2-one and its N-Substituted Analogues

The primary route to synthesizing this compound involves the condensation of glyoxal (B1671930) with urea (B33335) or its derivatives. This reaction can be tailored to produce a variety of N-substituted analogues, offering a versatile platform for chemical synthesis.

Condensation Reactions of Glyoxal with Urea Derivatives

The reaction between glyoxal and urea is a cornerstone for producing this compound. This condensation reaction's efficiency and product distribution are highly dependent on the reaction conditions and the nature of the urea derivative used.

The condensation of glyoxal and urea proceeds through a series of addition and cyclization steps. The reaction is typically carried out in an aqueous medium, and its outcome is significantly influenced by pH and temperature. ontosight.ai Under weakly acidic conditions (pH 4-5), the reaction is initiated by the protonation of glyoxal. researchgate.net This is followed by nucleophilic attack by the urea nitrogen on the protonated glyoxal, leading to the formation of key intermediates. researchgate.net

The reaction conditions can be optimized to maximize the yield of this compound. For instance, adjusting the pH to a weakly acidic range facilitates the desired condensation while minimizing side reactions. researchgate.netresearchgate.net Temperature control is also crucial; for example, one synthetic approach involves stirring the reaction mixture at 35°C for two hours. researchgate.net The molar ratio of the reactants is another critical parameter, with variations in the glyoxal to urea ratio affecting the final product composition. ontosight.ai

Table 1: Key Parameters for Optimizing Glyoxal-Urea Condensation

| Parameter | Optimal Range/Condition | Rationale |

| pH | Weakly acidic (4-5) | Promotes protonation of glyoxal, initiating the desired reaction pathway. researchgate.net |

| Temperature | Varies (e.g., 35-90°C) | Influences reaction rate and can be adjusted to control the formation of specific products. researchgate.netncsu.edu |

| Medium | Aqueous | A common and effective solvent for this reaction. mdpi.com |

| Molar Ratio | Dependent on desired product | Affects the degree of condensation and the structure of the final product. ontosight.ai |

The substitution pattern on the urea molecule significantly impacts the reaction kinetics and the yield of the resulting this compound analogue. The use of N,N'-dimethylurea, for example, has been studied in comparison to unsubstituted urea. mdpi.com The presence of methyl groups on the nitrogen atoms influences the nucleophilicity of the urea and can affect the stability of the intermediates formed during the reaction.

Research has shown that the reaction of N,N'-dimethylurea with glyoxal also proceeds under acidic or basic conditions to form the corresponding 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one. mdpi.com Quantum chemical calculations have been employed to understand the reaction mechanism, revealing the formation of hydroxyl compounds and carbocation intermediates from the reaction between N,N'-dimethylurea and protonated glyoxal. researchgate.net The molar ratio of N,N'-dimethylurea to glyoxal is a key factor in determining the properties of the resulting resin, with an optimal ratio leading to improved water resistance in certain applications. researchgate.net

Table 2: Effect of Urea Substitution on Reaction Outcomes

| Urea Derivative | Key Findings |

| Urea | Forms this compound. mdpi.com |

| N,N'-Dimethylurea | Forms 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one. The reaction mechanism involves hydroxyl and carbocation intermediates. researchgate.netmdpi.com |

| N-heteroaryl-N'-phenylureas | Leads to the formation of 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones. mdpi.comnih.gov |

Catalysis plays a vital role in the synthesis of this compound and its derivatives, with both acidic and "green" catalysts being employed. Acid catalysis is a common approach, where acids facilitate the protonation of glyoxal, a key step in the reaction mechanism. researchgate.netmdpi.comnih.gov Formic acid has been used as a catalyst in the reaction of N-heteroaryl-N'-phenylureas with aqueous glyoxal. researchgate.net

In a move towards more environmentally friendly processes, green catalysts have also been explored. Etidronic acid has been mentioned as a potential green catalyst for these types of reactions.

Stereoselective Synthesis of Isomeric Forms

This compound exists as cis- and trans-isomers. nih.gov The stereoselective synthesis of these isomers is of significant interest as the spatial arrangement of the hydroxyl groups can influence the compound's properties and applications.

The control of the cis- to trans-isomer ratio is a critical aspect of the synthesis. Studies have shown that the initial reaction of glyoxal with urea can be non-stereospecific, leading to the formation of equimolar amounts of cis and trans isomers. mdpi.com However, the final product mixture often contains a predominance of the trans isomer, suggesting a thermodynamic equilibration process. mdpi.com

The reaction conditions, including the solvent and catalyst, can influence the final isomer ratio. For example, the acid-catalyzed cyclocondensation of aqueous glyoxal with N-heteroaryl-N'-phenylureas in refluxing acetonitrile (B52724) has been shown to produce the trans-isomer, as suggested by the lack of coupling between the two methine protons in the 1H-NMR spectra. mdpi.com The separation of these isomers can be achieved using techniques like aqueous normal-phase HPLC. researchgate.net

Formation of Byproducts and Strategies for their Mitigation (e.g., hydantoins, aromatization)

The synthesis and subsequent reactions of this compound are not without challenges, as the formation of byproducts can diminish the yield of the desired products. A significant side reaction is the acid-catalyzed dehydration of the this compound reagent itself, which leads to the formation of corresponding hydantoin (B18101) derivatives. researchgate.net This transformation is a known competing pathway during the synthesis of glycolurils. researchgate.net

The condensation reaction between urea and glyoxal is complex, and reaction conditions must be carefully controlled to prevent undesired pathways. Deviations can lead to the formation of hydantoin, degradation of glyoxal via the Cannizzaro reaction, or double cyclization to form glycoluril (B30988) directly from the initial reactants. The pH of the reaction medium is a critical factor; syntheses are often conducted in a buffered, weakly acidic to neutral environment (pH 4-8) to favor the formation of the desired dihydroxylated intermediate. Temperature control is also essential, with reactions typically maintained below 50-60°C to minimize discoloration and the formation of strongly colored byproducts. For instance, in the synthesis of the sulfur analogue, 4,5-dihydroxyimidazolidine-2-thione, the pH is adjusted to 5 and the temperature is maintained at 50°C to achieve a good yield and control isomer formation. mdpi.com

Functionalization and Derivatization Strategies

This compound is a key reagent in α-ureidoalkylation reactions, providing an electrophilic backbone that readily reacts with various nucleophiles. This reactivity is harnessed to build the bicyclic glycoluril scaffold.

α-Ureidoalkylation Reactions with Nucleophiles

The acid-catalyzed reaction of DHI with ureas bearing nucleophilic functional groups is a primary method for synthesizing substituted glycolurils. These reactions are typically performed in an aqueous acidic medium (pH 1-2) at elevated temperatures (e.g., 85°C). researchgate.net

The α-ureidoalkylation of N-(carboxyalkyl)ureas, also known as ureido acids, with DHI derivatives provides a direct route to N-(carboxyalkyl)glycolurils. researchgate.net A systematic study of these reactions has been conducted to optimize conditions and expand the range of accessible functionalized glycolurils. researchgate.net

In an interesting variation, when the reaction between an N-(carboxyalkyl)urea and 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one (B1349083) is carried out in an alcohol solvent such as methanol (B129727) or isopropanol, a tandem sequence of α-ureidoalkylation and esterification occurs. researchgate.net This one-pot reaction forms the corresponding methyl or isopropyl esters of the N-(carboxyalkyl)glycoluril. researchgate.net The ratio of the resulting carboxylic acid to its ester is dependent on the reaction time. researchgate.net For example, in the reaction with N-(carboxymethyl)urea in isopropanol, the ester becomes the sole product after 7 hours. researchgate.net

| Reactant (Ureido Acid) | DHI Derivative | Solvent | Reaction Time | Product Ratio (Acid:Ester) |

| N-(carboxymethyl)urea | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | Isopropanol | 15 min | 1:0.3 |

| N-(carboxymethyl)urea | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | Isopropanol | 30 min | 1:0.7 |

| N-(carboxymethyl)urea | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | Isopropanol | 1 hour | 1:1.5 |

| N-(carboxymethyl)urea | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | Isopropanol | 2 hours | 1:3 |

| N-(carboxymethyl)urea | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | Isopropanol | 7 hours | Only Ester |

This table is based on data reported for the reaction of ureido acid 2a with DHI 1 in propan-2-ol. researchgate.net

The α-ureidoalkylation methodology extends to reactions with N-(hydroxyalkyl)ureas. These reactions proceed under similar conditions to those with N-(carboxyalkyl)ureas, involving acid catalysis to facilitate the cyclocondensation with this compound to produce N-(hydroxyalkyl)glycolurils. researchgate.net

N-(aminoalkyl)ureas are effective nucleophiles in α-ureidoalkylation reactions. A systematic study on the reaction of various N-(2-acetylaminoethyl)ureas with different DHI derivatives has been performed to yield novel N-(2-acetylaminoethyl)glycolurils. researchgate.net The yields of these reactions are influenced by the steric hindrance of the substituents on both the DHI and the urea. Yields tend to decrease when moving from unsubstituted (1,3-H₂) DHI to 1,3-dialkyl-substituted DHI, and also as the size of the substituent on the urea increases. researchgate.net The reaction time also plays a crucial role in the final yield, with optimal times varying depending on the specific reactants. researchgate.net

| Reactant (Urea) | DHI Derivative | Reaction Time | Yield of Glycoluril |

| N-(2-acetylaminoethyl)-N'-methylurea | This compound | 1 hour | 44% |

| N-(2-acetylaminoethyl)-N'-methylurea | This compound | 1.5 hours | 43% |

| N-(2-acetylaminoethyl)-N'-methylurea | This compound | 2 hours | 27% |

| N-(2-acetylaminoethyl)-N'-phenylurea | This compound | 1.5 hours | 42% |

| N-(2-acetylaminoethyl)-N'-phenylurea | This compound | 2 hours | 26% |

| N-(2-acetylaminoethyl)-N'-phenylurea | This compound | 2.5 hours | 19% |

This table is based on data reported for the reaction of ureas 3b and 3c with DHI 4a. researchgate.net

Diastereoselectivity is an important consideration in the synthesis of glycolurils, which have multiple chiral centers. The starting this compound reagent itself possesses stereochemistry at the C4 and C5 positions. In solution, it exists as an equilibrium mixture of trans and cis isomers, with the trans form being significantly more stable and predominant (typically a 95:5 ratio). researchgate.net This isomeric ratio can influence the stereochemical outcome of the subsequent α-ureidoalkylation.

A powerful diastereospecific approach involves the use of chiral nucleophiles. For instance, the acid-catalyzed α-ureidoalkylation of chiral S- or R-N-carbamoyl-α-amino acids with this compound allows for a diastereoselective synthesis of specific glycoluril stereoisomers (1R,5S and 1S,5R, respectively). researchgate.net By carefully controlling the reaction conditions, this process can be rendered diastereospecific, providing a reliable route to enantiomerically pure glycolurils with desired configurations at the bridgehead carbon atoms. researchgate.net

Reactions with Hydrazine (B178648) Derivatives and Hydrazoic Acid to Form Bifunctionally Substituted Derivatives

The reaction of this compound and its derivatives with hydrazine and its derivatives can lead to a variety of heterocyclic products. The specific outcome of the reaction is often dependent on the reaction conditions and the nature of the substituents on both reactants. For instance, the reaction of certain pyrimidine (B1678525) derivatives with hydrazine hydrate (B1144303) can result in ring cleavage to produce pyrazoles, arylidenehydrazines, and urea or thiourea (B124793). researchgate.net

Hydrazine hydrate is a common reagent used in these transformations. Aldehydes and ketones readily react with hydrazine to form hydrazones. libretexts.org In some cases, the initial hydrazone can undergo further cyclization or rearrangement. For example, the reaction of 1-phenyl-3-pyrazolidone with chloroacetyl chloride, followed by treatment with hydrazine hydrate, yields a hydrazide which can then be converted to Schiff's bases. ajchem-a.com These Schiff's bases can be further cyclized to form imidazolidine-4-one derivatives. ajchem-a.com

The reaction with hydrazoic acid, known as the Schmidt reaction, provides a pathway to nitrogen-containing heterocyclic compounds. libretexts.org When ketones react with hydrazoic acid, the initial addition to the carbonyl group forms an azidohydrin intermediate. libretexts.org This intermediate can then rearrange to form amides. libretexts.org Under certain conditions, particularly in the presence of a Lewis acid and nonaqueous conditions, the reaction can favor the formation of tetrazoles. nih.gov

Table 1: Examples of Reactions with Hydrazine Derivatives

| Starting Material | Reagent | Product Type | Reference |

| Biginelli pyrimidines with C5 ester | Hydrazine hydrate | Pyrazole, arylidenehydrazines, urea/thiourea | researchgate.net |

| Aldehydes/Ketones | Hydrazine (H₂NNH₂) | Hydrazones | libretexts.org |

| 1-Phenyl-3-pyrazolidone derivative | Hydrazine hydrate | Imidazolidine-4-one derivatives | ajchem-a.com |

| Ketones | Hydrazoic acid (Schmidt reaction) | Amides or Tetrazoles | libretexts.orgnih.gov |

Reactions with Thiourea and Related Sulfur-Containing Reagents

The reaction of this compound with thiourea and similar sulfur-containing compounds opens avenues to various sulfur-containing heterocyclic systems.

Synthesis of Thioglycolurils

The condensation of this compound with thiourea leads to the formation of thioglycolurils. A mixture of cis- and trans-4,5-dihydroxyimidazolidine-2-thione can be synthesized by reacting thiourea with a 40% glyoxal solution. mdpi.com The pH of the solution is adjusted to 5, and the reaction is stirred at 50°C. mdpi.com This reaction produces a mixture of the cis and trans isomers of the product. mdpi.com

Synthesis of Imidazothiazole and Imidazooxazole Derivatives

Imidazothiazole derivatives can be synthesized through various routes, often involving the reaction of a thiazole-containing compound with a suitable cyclizing agent. For example, 6-phenylimidazo[2,1-b]thiazole (B182960) can be prepared from ethyl-2-aminothiazole-4-carboxylate and 2-bromo-phenylkethan-1-one. amazonaws.com Another approach involves the condensation of 2-aminothiazole (B372263) with 4-bromoacetyl-5-methyl-1,2,3-triazoles in ethanol (B145695) to yield 6-(5-methyl-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazoles. amazonaws.com The synthesis of imidazo[4,5-e]thiazolo[3,2-b]triazines can be achieved by condensing imidazo[4,5-e]triazinethiones with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov These can then be rearranged to the regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazines. nih.gov

Alkylation and Acylation Studies of Hydroxyl and Amide Nitrogens

The hydroxyl and amide nitrogen atoms in this compound and its derivatives are susceptible to alkylation and acylation, allowing for the introduction of various functional groups.

Alkylation can occur at the nitrogen atoms of the imidazolidinone ring. For instance, the alkylation of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base predominantly leads to the formation of N5 and N4,3 regioisomers, respectively. nih.gov

Acylation of the amide nitrogens is also a common transformation. The reaction of imidazolidine-2-thione with acyl chlorides can lead to either mono- or di-acylated products, depending on the nature of the acyl chloride. nih.gov For example, using (cyclo)alkyl carbonyl chlorides or benzoyl chlorides with electron-withdrawing groups tends to yield mono-acylated derivatives. nih.gov Conversely, reacting with 4-anisoyl chloride, 2-furoyl chloride, or 2-thenoyl chloride can result in the formation of symmetric di-acylated thioureas. nih.gov

Exploration of Oxidation, Reduction, and Other Substitution Reactions

The this compound core can undergo various oxidation, reduction, and substitution reactions.

Reduction of related dicarbonyl compounds can lead to dihydroxy derivatives. For instance, the reduction of maleimide (B117702) and citraconimide (B94617) derivatives with sodium borohydride (B1222165) (NaBH₄) can afford 5-hydroxy-1,5-dihydropyrrol-2-ones. rsc.org Furthermore, the reduction of 2-nitroimidazoles can lead to the formation of 4,5-dihydro-4,5-dihydroxyimidazoles. researchgate.net

Substitution reactions can also occur. For example, 2,5-dihydroxy- researchgate.netresearchgate.net-benzoquinone readily reacts with secondary amines and thiols, resulting in the substitution of the hydroxyl groups to form 2,5-diamino and 2,5-dithioether derivatives, respectively. rsc.org

Table 2: Summary of Other Reactions

| Reaction Type | Starting Material | Reagent(s) | Product Type | Reference |

| Reduction | Maleimide/Citraconimide derivatives | NaBH₄ | 5-Hydroxy-1,5-dihydropyrrol-2-ones | rsc.org |

| Reduction | 2-Nitroimidazoles | Electrochemical or chemical reduction | 4,5-Dihydro-4,5-dihydroxyimidazoles | researchgate.net |

| Substitution | 2,5-Dihydroxy- researchgate.netresearchgate.net-benzoquinone | Secondary amines/Thiols | 2,5-Diamino/Dithioether derivatives | rsc.org |

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of Condensation and Ring Formation

The synthesis of the 4,5-dihydroxyimidazolidin-2-one ring system is a cornerstone reaction, typically involving the condensation of glyoxal (B1671930) with urea (B33335). Understanding the mechanistic pathways of this reaction is essential for controlling the yield and purity of the product.

The formation of this compound from glyoxal and urea is a condensation reaction that can proceed through several proposed pathways. researchgate.net The reaction is typically carried out in an aqueous solution. The initial step is believed to be the nucleophilic attack of a nitrogen atom from urea on one of the carbonyl carbons of glyoxal. This is followed by a series of proton transfer and cyclization steps.

One proposed mechanism involves the initial formation of a mono-adduct, which then undergoes an intramolecular cyclization to form the five-membered ring. Subsequent hydration of the remaining carbonyl group would lead to the final dihydroxy product. Another possibility is the reaction of one urea molecule with two molecules of glyoxal, or vice-versa, leading to oligomeric intermediates before the final ring closure.

The reaction conditions, such as pH and temperature, play a significant role in the outcome of the condensation. For instance, the reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl groups of glyoxal are activated towards nucleophilic attack. Under basic conditions, the nucleophilicity of the urea nitrogen atoms is enhanced. The reaction of glyoxal with urea can also be influenced by the presence of other reagents. google.com

A general representation of the glyoxal-urea condensation is shown below:

A simplified representation of the condensation reaction between urea and glyoxal.

The hydroxyl groups at the 4 and 5 positions of the imidazolidinone ring are not mere spectators in the molecule's reactivity; they actively participate in and influence subsequent chemical transformations. These vicinal diols can undergo a variety of reactions, including oxidation, esterification, and etherification.

The stereochemical arrangement of these hydroxyl groups, whether cis or trans, significantly impacts the molecule's conformation and its interactions with other reagents. smolecule.com This stereochemistry can direct the approach of incoming reagents, leading to diastereoselective outcomes in derivatization reactions. For instance, the formation of cyclic acetals or ketals with aldehydes or ketones, respectively, will have its stereochemical course dictated by the relative orientation of the hydroxyl groups.

Furthermore, the hydroxyl groups can act as internal nucleophiles or can be activated to become better leaving groups, facilitating ring-opening or rearrangement reactions under certain conditions. Their ability to form hydrogen bonds also influences the solubility and aggregation state of the molecule in different solvents, which can in turn affect reaction kinetics.

Mechanistic Studies of Derivatization Reactions

The derivatization of this compound is a key strategy for the synthesis of a wide array of more complex heterocyclic structures, such as glycolurils. at.ua Mechanistic studies of these reactions provide insight into the underlying principles governing their outcomes.

α-Ureidoalkylation reactions are a prominent class of derivatization for this compound, leading to the formation of N-substituted glycolurils. researchgate.net These reactions typically involve the acid-catalyzed reaction of this compound with a monosubstituted urea.

The mechanism is thought to proceed via the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to generate a resonance-stabilized carbocationic intermediate. This electrophilic species is then attacked by a nitrogen nucleophile from the monosubstituted urea. The regioselectivity of this nucleophilic attack is a key aspect of the reaction mechanism. Subsequent cyclization and dehydration steps lead to the formation of the bicyclic glycoluril (B30988) skeleton. at.ua

The nature of the substituent on the urea can influence the reaction's efficiency. Studies have shown that the yields of glycolurils can decrease with increasing steric bulk of the alkyl chain on the urea. researchgate.net

A simplified mechanistic scheme for α-ureidoalkylation is depicted below:

A general mechanism illustrating the α-ureidoalkylation reaction.

Under acidic conditions, this compound and its derivatives can undergo various rearrangements and cyclizations. rsc.org These reactions are often driven by the formation of more stable carbocationic intermediates or the relief of ring strain.

For example, acid catalysis can promote the formation of bicyclic systems through intramolecular cyclization, where a nucleophilic group within a substituent at the nitrogen atom attacks one of the carbons bearing a hydroxyl group. The reaction of 4,5-dihydroxyimidazolidin-2-ones with N-(2-acetylaminoethyl)ureas, for instance, leads to the formation of N-(2-acetylaminoethyl)glycolurils. researchgate.net The yields of these reactions are influenced by the substituents on both the imidazolidinone ring and the urea derivative. researchgate.net

The following table summarizes the yields of N-(2-acetylaminoethyl)glycolurils from the reaction of various 4,5-dihydroxyimidazolidin-2-ones with N-(2-acetylaminoethyl)ureas. researchgate.net

| Starting this compound | Starting N-(2-acetylaminoethyl)urea | Product: N-(2-acetylaminoethyl)glycoluril | Yield (%) |

|---|---|---|---|

| 1,3-H₂-4,5-dihydroxyimidazolidin-2-one | N-(2-acetylaminoethyl)urea | 2-(2-Acetylaminoethyl)glycoluril | 44 |

| 1,3-Me₂-4,5-dihydroxyimidazolidin-2-one | N-(2-acetylaminoethyl)urea | 1,3-Dimethyl-2-(2-acetylaminoethyl)glycoluril | Lower yields observed |

| 4,5-Diphenyl-4,5-dihydroxyimidazolidin-2-one | N-(2-acetylaminoethyl)urea | 2-(2-Acetylaminoethyl)-4,5-diphenylglycoluril | Higher yields achieved |

The stereochemistry of the this compound core plays a crucial role in directing the stereochemical outcome of its reactions. The cis or trans relationship of the hydroxyl groups can lead to the preferential formation of one diastereomer over another in subsequent transformations.

A notable example is the highly diastereoselective synthesis of 2-monosubstituted glycolurils from the reaction of this compound with chiral N-carbamoyl-α-amino acids. rsc.org In these reactions, the inherent chirality of the amino acid derivative, coupled with the stereochemistry of the imidazolidinone ring, governs the formation of the major diastereomeric product. X-ray diffraction analysis has been instrumental in determining the absolute configuration of the resulting stereoisomers. rsc.org

The mechanism of stereochemical control often involves a transition state where the incoming chiral nucleophile approaches the electrophilic center of the imidazolidinone ring from the less sterically hindered face. This facial selectivity is dictated by the existing stereocenters on both reacting partners, leading to a high degree of diastereoselectivity.

Kinetic and Thermodynamic Aspects of Reactions

The study of chemical kinetics provides insight into the rates of chemical reactions and the factors that influence them, while thermodynamics governs the energy changes and equilibrium positions of these reactions. For this compound and its derivatives, understanding these aspects is crucial for controlling reaction outcomes and optimizing synthesis protocols.

The rate of chemical reactions involving this compound is dependent on several key factors, including reactant concentrations, temperature, the presence of catalysts, and the choice of solvent.

Concentration of Reactants: Generally, an increase in the concentration of reactants leads to a higher frequency of molecular collisions, which in turn increases the reaction rate. In the synthesis of 4,5-dihydroxyimidazolidine-2-thione, the quantitative determination of reactant concentrations, such as thiourea (B124793), is crucial for calculating the reaction kinetics.

Temperature: Chemical reactions typically proceed faster at higher temperatures. An increase in temperature raises the average kinetic energy of molecules, leading to more frequent and energetic collisions. For example, the acid-catalyzed cyclocondensation of aqueous glyoxal with N-heteroaryl-N'-phenylureas to form 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones is conducted in refluxing acetonitrile (B52724), indicating the need for elevated temperatures to drive the reaction. Similarly, the synthesis of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione involves stirring the reaction mixture at 50°C. The kinetic studies of related 4-imidazolidinone prodrugs were also conducted at elevated temperatures of 37°C and 60°C to facilitate the study of their decomposition.

Catalysts: A catalyst can accelerate a reaction by providing an alternative reaction pathway with a lower activation energy. The synthesis of 4,5-dihydroxy-2-imidazolidinone derivatives frequently employs acid catalysis. The reaction of N-heteroaryl-N'-phenylureas with aqueous glyoxal is catalyzed by formic acid. Similarly, the α-ureidoalkylation of ureido acids with 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one (B1349083) occurs under acidic catalysis.

Solvent and pH: The solvent can significantly influence reaction rates and pathways. In the reaction of a this compound derivative with N-(carboxyalkyl)ureas, the use of different alcohols (methanol or isopropanol) as solvents led to the formation of corresponding esters, demonstrating the solvent's role in the reaction outcome. The stability and decomposition kinetics of related 4-imidazolidinone structures have been shown to be highly pH-dependent, with different kinetic profiles observed at varying pH levels. For instance, the hydrolysis of one derivative followed apparent first-order kinetics at pH < 5, while at higher pH, the decomposition proceeded to an equilibrium described by reversible kinetics.

The following table summarizes the reaction conditions for the synthesis of various this compound derivatives, highlighting the influence of these factors.

| Product | Reactants | Catalyst | Solvent | Temperature |

| 1-Heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones | N-heteroaryl-N'-phenylureas, aqueous glyoxal | Formic Acid | Acetonitrile | Reflux |

| N-(Carboxyalkyl)glycoluril esters | N-(Carboxyalkyl)ureas, 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | Acidic | Methanol (B129727) or Isopropanol | Reflux |

| 4,5-dihydroxyimidazolidine-2-thione | Thiourea, Glyoxal | pH adjusted to 5 | Water | 50°C |

Prototropic tautomerism refers to the migration of a proton, resulting in the interconversion of structural isomers. This phenomenon has been investigated in derivatives of this compound using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.

A study focused on 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone revealed dynamic behavior due to prototropic tautomerism. In this specific case, a degenerate tautomerism occurs where the NH proton of the benzimidazole (B57391) moiety rapidly migrates between the two nitrogen atoms of the imidazole (B134444) ring. This rapid interconversion influences the NMR spectrum, with changes observed at different temperatures.

Dynamic NMR studies allowed for the quantification of the energetic barrier and the rate of this tautomerization process. The investigation determined the free-energy barrier (ΔG≠) for this prototropic tautomerism, providing a measure of the energy required for the interconversion to occur.

The key kinetic and thermodynamic parameters determined for this process are presented in the table below.

| Parameter | Value | Method | Compound |

| Free-Energy Barrier (ΔG≠) | 81 ± 2 kJ mol⁻¹ | Dynamic NMR Spectroscopy | 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone |

| First-Order Rate Constant (k) | 31 s⁻¹ | Dynamic NMR Spectroscopy | 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone |

The free-energy barrier of 81 ± 2 kJ mol⁻¹ indicates a significant but surmountable energy difference between the ground state and the transition state of the tautomerization. The first-order rate constant of 31 s⁻¹ quantifies the speed of this dynamic equilibrium at a specific temperature. These findings demonstrate the dynamic nature of the molecule in solution, a crucial aspect for understanding its reactivity and interactions.

Spectroscopic Analysis and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural characterization of 4,5-Dihydroxyimidazolidin-2-one in solution. It provides detailed information about the connectivity of atoms and their spatial relationships.

¹H and ¹³C NMR Characterization of this compound and its Derivatives

The ¹H and ¹³C NMR spectra of this compound and its substituted analogues provide key information for structural confirmation. In the ¹H NMR spectrum of the parent compound, signals corresponding to the methine protons (CH-OH) and the protons of the hydroxyl (OH) and amine (NH) groups are observed. For instance, the ¹H-NMR spectrum of trans-4,5-dihydroxy-2-imidazolidinone has been documented. researchgate.net

In derivatives such as 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones, the ¹H-NMR spectra exhibit two distinct AB quartet spin systems, which correspond to the two chemically different CH-OH groups. mdpi.com The addition of deuterium (B1214612) oxide (D₂O) to the NMR sample causes the disappearance of the hydroxyl proton signals due to H-D exchange, which simplifies the spectrum and helps in signal assignment. mdpi.com

The ¹³C NMR spectrum is equally informative. For a thione derivative, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, distinct signals are observed for the thione carbon (C=S) at approximately 180 ppm, the ring methine carbons (C4 and C5) between 78 and 86 ppm, and the carbon atoms of the methylol substituents around 66 ppm. mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) are employed for the unambiguous assignment of carbon signals. mdpi.com

¹H and ¹³C NMR Chemical Shift Data for a 4,5-Dihydroxyimidazolidine-2-thione Derivative

| Atom | Isomer/Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=S | - | - | 180.85, 180.43 |

| CH (ring) | Isomer 1 | 5.20 | 85.73 |

| CH (ring) | Isomer 2 | 5.02 | 78.36 |

| OH | Isomer 1 | 6.14 | - |

| OH | Isomer 2 | 6.65 | - |

| CH₂ (substituent) | - | - | 66.24 |

Data sourced from a study on 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione. mdpi.com

Application of 1D and 2D NMR Techniques (e.g., HMQC, HMBC) for Signal Assignment and Structural Confirmation

One-dimensional (1D) NMR provides initial data, but two-dimensional (2D) techniques are crucial for definitive structural confirmation. mdpi.com Heteronuclear Single Quantum Coherence (HSQC), often referred to as HMQC, and Heteronuclear Multiple Bond Correlation (HMBC) experiments are powerful tools for establishing connectivity within the molecule.

HMQC/HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of which proton is bonded to which carbon. mdpi.com

HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is vital for piecing together the molecular skeleton, for example, by correlating the protons of a substituent with the carbon atoms of the heterocyclic ring. mdpi.com

The combined application of these 1D and 2D NMR experiments provides a complete and reliable assignment of all proton and carbon signals, thereby confirming the proposed molecular structure. mdpi.commdpi.com

Differentiation and Quantification of cis and trans Isomers using NMR

This compound can exist as cis and trans geometric isomers, where the two hydroxyl groups are on the same side or on opposite sides of the imidazolidinone ring, respectively. mdpi.comwikipedia.org NMR spectroscopy is the primary method for differentiating and quantifying these isomers in solution. tutorchase.com

The key distinguishing feature is the vicinal coupling constant (³JHH) between the two methine protons (H-4 and H-5). wikipedia.org

Trans Isomers: Typically exhibit a larger coupling constant (in the range of 12–18 Hz). wikipedia.org In some cases, a lack of significant coupling between the two methine protons in the ¹H-NMR spectrum is interpreted as evidence for a trans configuration. mdpi.com

Cis Isomers: Show a smaller coupling constant (in the range of 0–12 Hz). wikipedia.org

The chemical shifts of the protons can also differ between the two isomers due to their distinct electronic environments. tutorchase.comquora.com Studies on the synthesis of DHI derivatives have shown that while the initial reaction may produce a mixture of cis and trans isomers, the final equilibrium product often contains predominantly the trans isomer. mdpi.com By integrating the distinct signals corresponding to each isomer in the NMR spectrum, their relative quantities in a mixture can be determined.

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise coordinates of each atom, allowing for the unambiguous determination of absolute configuration, bond lengths, bond angles, and intermolecular interactions.

Determination of Absolute Configuration and Crystal Structures

Single-crystal X-ray diffraction analysis provides a complete picture of the molecular structure. The diffraction data is used to determine the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise atomic coordinates. nih.goviphy.ac.cn From this information, the absolute configuration of chiral centers can be established, and the exact geometry of the molecule, including the cis or trans relationship of the hydroxyl groups, is confirmed.

The quality of a crystal structure determination is indicated by parameters such as the resolution (measured in Ångströms) and the R-factor, which represents the agreement between the experimental diffraction pattern and the calculated one based on the final structural model. nih.gov

Example of Crystallographic Data Parameters

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The specific symmetry group of the crystal. | Pī |

| a, b, c (Å) | The lengths of the unit cell edges. | a=8.45, b=6.09, c=10.18 |

| α, β, γ (°) | The angles between the unit cell edges. | α=106.4, β=103.6, γ=79.1 |

| Z | The number of molecules per unit cell. | 2 |

| Resolution (Å) | A measure of the level of detail in the structure. | 2.0 |

| R-factor | A measure of the quality of the structural refinement. | 0.055 |

This table presents a hypothetical but representative set of crystallographic data based on typical values found in structural reports. nih.goviphy.ac.cn

Analysis of Intermolecular Interactions and Solid-State Conformations

The crystal structure reveals not only the molecule's internal geometry (conformation) but also how multiple molecules pack together in the crystal lattice. This packing is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction due to the presence of hydroxyl (OH) and amine (NH) groups, which act as hydrogen bond donors, and the carbonyl oxygen (C=O), which acts as a hydrogen bond acceptor.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint of the compound can be obtained.

Confirmation of Functional Groups (e.g., carbonyl stretching frequencies)

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The spectrum of the trans isomer of this compound has been reported and provides valuable insight into its molecular vibrations. jsmcentral.org

A prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the cyclic urea (B33335). This stretching vibration is typically observed in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by the ring strain and the presence of other functional groups.

The presence of the hydroxyl (-OH) groups is confirmed by a broad absorption band in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The N-H stretching vibrations of the secondary amine groups within the imidazolidinone ring also appear in the region of 3200-3500 cm⁻¹, often overlapping with the O-H stretching band.

The C-N stretching vibrations of the amide and amine functionalities are expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3600 (broad) | O-H (Alcohol) | Stretching |

| 3200-3500 | N-H (Amide) | Stretching |

| 1700-1750 | C=O (Urea) | Stretching |

| 1000-1350 | C-N (Amine/Amide) | Stretching |

This table is a representation of typical IR absorption ranges for the functional groups present in this compound and is not based on a specific experimental spectrum from the search results.

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Analysis

HPLC is a powerful tool for assessing the purity of this compound and for separating its enantiomers.

Purity Analysis:

A reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound. nih.gov This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid. nih.gov This method is scalable and can be adapted for preparative separation to isolate impurities. nih.gov

The following table outlines a typical set of conditions for the RP-HPLC analysis of this compound:

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Mode | Reverse-Phase (RP) |

The data in this table is based on information from a commercial source. nih.gov

Enantiomeric Analysis:

As this compound possesses chiral centers, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial, particularly in pharmaceutical applications where one enantiomer may have a different biological activity than the other. Chiral HPLC is the most common technique for separating enantiomers.

While a specific chiral HPLC method for this compound was not found in the provided search results, methods for the enantiomeric separation of other cyclic urea derivatives have been reported. These methods often employ chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. The development of an enantioselective HPLC method for this compound would likely involve screening various chiral columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of DHI at the molecular level. These methods are used to determine the stability of its isomers and predict its spectroscopic signatures.

The 4,5-Dihydroxyimidazolidin-2-one molecule can exist as two diastereomers: cis and trans, depending on the relative orientation of the two hydroxyl groups. Determining the relative stability of these isomers is crucial for understanding its chemistry.

Semi-empirical methods, such as Austin Model 1 (AM1), Modified Neglect of Diatomic Overlap (MNDO), and Parametric Method 3 (PM3), are computational techniques used to approximate molecular electronic structure. While specific AM1, MNDO, or PM3 calculations for DHI are not extensively detailed in the literature, these methods are generally employed for rapid estimation of thermodynamic properties like heats of formation to assess isomer stability.

Experimental studies provide significant insight into the equilibrium state of DHI isomers. Research has shown that while the reaction of urea (B33335) with aqueous glyoxal (B1671930) initially produces equimolar amounts of the cis and trans isomers, the equilibrium product mixture is predominantly composed of the more thermodynamically stable trans isomer nih.gov. This suggests that, under these conditions, the trans configuration represents the global energy minimum.

Interestingly, quantum chemical calculations on the closely related sulfur analog, 4,5-dihydroxyimidazolidine-2-thione (DHIT), indicate that the cis isomers of N-alkylated DHIT possess lower molecular energy compared to their trans counterparts. This increased stability in the calculated gas-phase models is attributed to the formation of intramolecular hydrogen bonds between the two hydroxyl groups mdpi.com. This highlights a key difference between the carbonyl and thiocarbonyl derivatives and underscores the importance of solvent and crystal packing effects in determining the most stable configuration in experimental settings.

Table 1: Summary of Isomer Stability for this compound and its Thio-analog (DHIT)

| Compound | Isomer | Predominant Form (Experimental) | Lower Energy Form (Calculated) | Rationale for Calculated Stability |

| This compound | cis / trans | trans nih.gov | Not specified | Not specified |

| N-alkylated DHIT | cis / trans | Not specified | cis mdpi.com | Intramolecular hydrogen bonding mdpi.com |

Note: The table presents a comparative view based on available experimental and computational data.

Density Functional Theory (DFT) has become a powerful tool for accurately predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of nuclei within a molecule's optimized geometry, DFT can provide theoretical spectra that aid in the interpretation of experimental data and structural elucidation nih.govruc.dk.

For the analogous 4,5-dihydroxyimidazolidine-2-thione (DHIT) system, DFT calculations have been successfully used to systematize the ¹³C and ¹H NMR signals for various N- and O-substituted derivatives. These calculations help in assigning specific signals to the cis and trans isomers, as the chemical shifts of the methine carbon and hydrogen atoms are specific for each geometric configuration mdpi.com.

In experimental studies of 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones, ¹H-NMR spectra showed two distinct, well-resolved AB quartet spin systems for the two CH-OH moieties. The lack of coupling between these two methine protons is strong evidence that the hydroxyl groups are in a trans configuration nih.gov. Upon adding D₂O, the hydroxyl proton signals disappear, and the methine signals collapse into two singlets, confirming the assignment nih.gov. The ¹³C-NMR data also supports this structural assignment, showing distinct signals for the two non-equivalent methine carbons nih.gov.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Derivative: 1-(3-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone in DMSO-d₆ nih.gov

| Nucleus | Signal Type | Chemical Shift (ppm) | Assignment |

| ¹H | Doublet | 5.29 | CH |

| ¹H | Doublet | 5.34 | CH |

| ¹H | Doublet | 6.88 | OH |

| ¹H | Doublet | 6.96 | OH |

| ¹³C | - | 84.84 | CH |

| ¹³C | - | 85.61 | CH |

| ¹³C | - | 153.84 | C=O |

Note: This data is for a substituted derivative and illustrates the distinct signals observed for the trans-configured methine groups.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide critical information about its conformational landscape, preferred shapes, and the dynamics of its ring structure and substituent groups.

While specific MD simulation studies focused solely on this compound are not prominent in the reviewed literature, conformational analysis has been performed using other techniques. Dynamic NMR spectroscopy on a 1-(2-benzimidazolyl)-3-phenyl derivative was used to investigate the dynamic process of prototropic tautomerism, where a proton shifts between the two nitrogen atoms of the benzimidazole (B57391) moiety. This study allowed for the calculation of the free-energy barrier for this process, quantifying the rate of conformational change nih.gov.

Furthermore, structural studies on the thio-analog, 4,5-dihydroxyimidazolidine-2-thione, have revealed that the five-membered imidazolidine (B613845) ring is not planar and typically adopts an envelope conformation. In this arrangement, one of the atoms is out of the plane formed by the other four, minimizing steric strain.

Elucidation of Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of this compound can be elucidated using reactivity descriptors derived from quantum chemical calculations, particularly DFT. These descriptors provide a quantitative measure of a molecule's tendency to interact with other chemical species.

The most important electronic properties are derived from the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies a more reactive molecule irjweb.comuni.lu.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict chemical behavior irjweb.comscielo.org.mx:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive irjweb.com.

Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires an additional electronic charge from the environment.

Table 3: Conceptual Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Formula | Significance |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron configuration. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons; related to electronegativity. |

| Electrophilicity Index | ω | μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. |

Applications in Chemical Science and Advanced Materials

Textile Chemistry and Fabric Finishing

In textile chemistry, derivatives of 4,5-Dihydroxyimidazolidin-2-one are central to the production of "easy-care" or "wrinkle-free" cellulosic fabrics, such as cotton. These agents function by creating a network of crosslinks between cellulose (B213188) polymer chains, which imparts dimensional stability and resistance to creasing.

Minimization of Residual Formaldehyde (B43269) Release in Industrial Applications

A key focus of research and industrial application is the minimization of formaldehyde released from treated textiles. Current time information in Zurich, CH. While DMDHEU is classified as a low-formaldehyde agent, it can still release small amounts of free formaldehyde during storage, processing, and use of the finished garment. Current time information in Zurich, CH.haz-map.com This has led to the development of modified DMDHEU resins and the use of formaldehyde scavengers.

Reacting DMDHEU with polyols or adding scavengers like dimethyl acetoacetamide (B46550) to the finishing formulation has been shown to significantly reduce free formaldehyde levels both in the resin itself and on the finished fabric. Current time information in Zurich, CH.haz-map.com Furthermore, the development of completely formaldehyde-free crosslinkers, such as DMeDHEU, represents a major step forward. researchgate.netquora.com Although these agents may have lower reactivity and be more expensive than their formaldehyde-containing counterparts, they meet the stringent safety standards required for certain products, such as children's wear. quora.comnih.gov

Polymer Chemistry and Manufacturing

The application of this compound and its derivatives extends beyond textile finishing into the broader field of polymer chemistry and the manufacturing of materials like wood composites.

Derivatives such as 1,3-Dimethylol-4,5-dihydroxyethyleneurea (DMDHEU) have been investigated and used as binders in the manufacturing of plywood. nih.gov In this context, DMDHEU resins serve as an alternative to conventional urea-formaldehyde (UF) adhesives, which are known for their formaldehyde emissions. nih.gov Studies have demonstrated that DMDHEU can be an effective binder for wood veneers, producing plywood with good shear strength, comparable to that of traditional adhesives. nih.gov This provides a pathway to creating wood-based panels with lower environmental and health impacts.

The synthesis of these crosslinking agents is itself a key process in polymer chemistry. The preparation of DMDHEU involves reacting this compound (dihydroxyethyleneurea) with formaldehyde. ncsu.edu This process can be optimized by reacting urea (B33335) and glyoxal (B1671930) to form the DHEU intermediate, which is then reacted with formaldehyde to yield the final DMDHEU product. ncsu.edu The resulting resins are typically clear, pale yellow aqueous solutions used in various treatments for textiles, paper, and other materials.

Utilization as a Monomer or Crosslinking Agent in Polymer Synthesis

This compound and its derivatives serve as valuable components in polymer synthesis, acting as both fundamental monomeric units and as agents to create networked polymer structures. The hydroxyl groups are key to its functionality, readily reacting with other monomers or polymer chains to build larger structures. In materials science, derivatives such as 4,5-dihydroxy-1,3-dioctadecylimidazolidin-2-one (B12700949) can be used as building blocks for creating polymers and coatings that require a specific balance between hydrophobic and hydrophilic properties. ontosight.ai

As a crosslinking agent, the compound's reactivity is comparable to other aldehyde-based compounds traditionally used to cure thermosetting resins. google.com The diol functionality allows it to link polymer chains, a critical process for imparting desirable characteristics like mechanical strength, thermal stability, and solvent resistance to the final material. nih.govgoogle.com This crosslinking occurs through the formation of new covalent bonds between the polymer chains and the dihydroxyimidazolidinone unit. researchgate.netnih.gov Its application is particularly noted in systems containing resins with reactive groups, such as those found in adhesives and coatings. google.com

Table 1: Roles of this compound in Polymer Synthesis

| Role | Function | Reactive Groups | Resulting Polymer Characteristic |

|---|---|---|---|

| Monomer | Serves as a fundamental repeating unit in the polymer backbone. | Hydroxyl (-OH) groups | Incorporates specific hydrophilic/hydrophobic balance. ontosight.ai |

| Crosslinking Agent | Forms bridges between existing polymer chains to create a 3D network. | Hydroxyl (-OH) groups | Enhances mechanical strength, thermal stability, and water resistance. google.comnih.gov |

Role in the Synthesis of Specific Polymer Architectures

The development of advanced materials often requires precise control over the polymer's molecular architecture. nih.gov this compound contributes to the creation of specific and functional polymer structures. Its derivatives can be incorporated into polymer composites to enhance properties like flame retardancy and mechanical toughness. The rigid cyclic urea core combined with the reactive hydroxyl groups allows for the design of complex polymer networks. While detailed examples of unique, named architectures derived directly from the parent compound are specialized, its fundamental role is to act as a junction point or a functional monomer within larger, crosslinked systems, such as thermosetting resins used in advanced coatings and adhesives. ontosight.aigoogle.com

Organic Synthesis and Reagent Development

In organic synthesis, this compound is a valuable intermediate, prized for its stereochemical properties and its utility as a precursor for more complex molecular frameworks.

Application as a Chiral Building Block

Chiral building blocks are essential intermediates in the synthesis of single-enantiomer drugs and other biologically active molecules. nih.gov this compound possesses chiral centers at the C4 and C5 positions, meaning it can exist as distinct stereoisomers (cis and trans). nih.govmdpi.com The synthesis of this compound can be highly diastereoselective, allowing for the isolation of either the cis (meso) or trans (racemic) isomer depending on the reaction conditions and starting materials. ips.ac.ru

This stereochemical control is critical, as the spatial arrangement of the hydroxyl groups dictates the geometry of subsequent products. By using a specific isomer of this compound, chemists can introduce a defined stereochemistry into a target molecule, a fundamental strategy in asymmetric synthesis. mdpi.comsigmaaldrich.com This makes the compound a useful synthon for preparing enantiomerically pure vicinal diamines or other complex chiral structures.

Use in the Preparation of Diverse Heterocyclic Systems

The this compound scaffold is a versatile starting point for the synthesis of a variety of other heterocyclic compounds, most notably glycolurils. researchgate.net Through acid-catalyzed condensation reactions with ureas, it serves as a key intermediate. For instance, the reaction of N-(carboxyalkyl)ureas with a derivative, 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one (B1349083), leads to the formation of N-(carboxyalkyl)glycoluril esters in a tandem α-ureidoalkylation and esterification sequence. researchgate.net This method provides access to new types of substituted glycolurils that are otherwise difficult to synthesize. researchgate.net

The reaction conditions, such as solvent and time, can be tuned to control the product distribution, as demonstrated in the synthesis of N-(carboxymethyl)glycoluril and its corresponding isopropyl ester.

Table 2: Synthesis of N-(carboxyalkyl)glycolurils from a DHI Derivative

| Reactant (Ureido Acid) | Solvent | Reaction Time | Product Ratio (Glycoluril : Ester) | Reference |

|---|---|---|---|---|

| N-(carboxymethyl)urea | Propan-2-ol | 15 min | 1 : 0.3 | researchgate.net |

| N-(carboxymethyl)urea | Propan-2-ol | 30 min | 1 : 0.8 | researchgate.net |

| N-(carboxymethyl)urea | Propan-2-ol | 1 hour | 1 : 1.5 | researchgate.net |

Supramolecular Chemistry

The field of supramolecular chemistry involves the study of larger, organized chemical systems built from molecular subunits. This compound plays a foundational role as a precursor to key components of these systems.

Precursor for the Synthesis of Glycoluril-Based Macrocycles (e.g., cucurbit[n]urils, bambusurils)

Perhaps the most significant application of this compound in advanced synthesis is its role as a direct precursor to glycoluril (B30988). Glycoluril is formed by the condensation of one equivalent of this compound (often generated in situ from glyoxal and urea) with an additional equivalent of urea under acidic conditions. researchgate.net

This glycoluril unit is the essential building block for a major class of macrocyclic host molecules known as cucurbit[n]urils (CB[n]) and their analogues like bambusurils. researchgate.net Cucurbit[n]urils are pumpkin-shaped molecules formed by linking multiple glycoluril units with methylene (B1212753) bridges. These macrocycles have a hydrophobic cavity and polar portals, allowing them to encapsulate guest molecules, making them invaluable in drug delivery, sensing, and materials science. nih.gov Similarly, bambusurils, which are anion-binding macrocycles, are also synthesized from functionalized glycoluril derivatives that originate from the same core chemistry. researchgate.net The straightforward synthesis of trans-4,5-dihydroxy-2-imidazolidinone is a critical first step in producing the glycoluril needed for these complex supramolecular structures. researchgate.net

Table 3: Macrocycles Derived from this compound Precursors

| Precursor | Intermediate | Resulting Macrocycle Class | Example Macrocycles | Key Application |

|---|---|---|---|---|

| This compound | Glycoluril | Cucurbiturils | Cucurbit nih.govuril, Cucurbit mdpi.comuril, Cucurbit researchgate.neturil | Host-guest chemistry, drug delivery |

| This compound | Functionalized Glycolurils | Bambusurils | Bambus mdpi.comuril | Anion recognition and binding |

Design of Molecular Clips, Capsules, and Other Supramolecular Assemblies

The chemical compound this compound serves as a foundational precursor in the synthesis of larger, more complex supramolecular structures, most notably through its derivative, glycoluril. Glycoluril is formed by the condensation of this compound (also known as dihydroxyethyleneurea) with urea. This resulting bicyclic compound, glycoluril, is the key building block for a variety of molecular clips, capsules, and other assemblies due to its rigid structure and capacity for forming specific intermolecular interactions.

Molecular Clips from Glycoluril Derivatives

Glycoluril-based molecular clips are U-shaped molecules that possess a defined cavity capable of binding guest molecules. researchgate.net These clips are typically synthesized by attaching aromatic sidewalls to the glycoluril scaffold. The distance between these aromatic walls is often around 7 Å, creating a well-defined space for molecular recognition through π-π stacking interactions. beilstein-journals.org

The design of these clips often involves modifying the glycoluril unit to control their solubility and binding properties. For instance, attaching different functional groups to the aromatic sidewalls can tune the electronic properties and solubility of the molecular clip. beilstein-journals.org

One of the significant features of glycoluril clips is their ability to form stable homodimers in solution, which can be utilized in the construction of chemoresponsive materials. researchgate.net These clips can be incorporated into polymer backbones, such as polyurethanes. The resulting materials exhibit thermoresponsive behavior due to the reversible nature of the homodimer cross-links. The strength of this dimerization has been quantified, with association constants (Khomodimer) varying significantly with temperature. For example, in one study, the Khomodimer was found to be 7.74 x 10⁴ L·mol⁻¹ at 265 K and decreased to 9.47 x 10² L·mol⁻¹ at 315 K. researchgate.net

| Property | Value | Reference |

| Dimerization Strength (Khomodimer) at 265 K | 7.74 x 10⁴ L·mol⁻¹ | researchgate.net |

| Dimerization Strength (Khomodimer) at 315 K | 9.47 x 10² L·mol⁻¹ | researchgate.net |

Table 1: Temperature Dependence of Homodimerization Strength for a Glycoluril Clip-Polyurethane

Furthermore, glycoluril clips incorporating electroactive units like tetrathiafulvalene (B1198394) (TTF) have been synthesized. These clips exhibit interesting redox behaviors and can bind neutral electron-accepting guests. The binding affinity can be controlled by tuning the distance between the TTF sidewalls and their electronic properties. beilstein-journals.orgnih.gov

Molecular Capsules: Cucurbiturils

The most prominent examples of molecular capsules derived from this compound are the cucurbit[n]urils (CB[n]). These macrocyclic compounds are synthesized through the acid-catalyzed condensation of glycoluril with formaldehyde. The resulting pumpkin-shaped molecules have a hydrophobic cavity and two polar carbonyl-fringed portals, enabling them to encapsulate a wide variety of guest molecules, including neutral molecules and cations.

The size of the cucurbituril (B1219460) cavity can be controlled by the number of glycoluril units (n) in the macrocycle, which typically ranges from 5 to 10. This variation in size allows for selective binding of different guest molecules.

Other Supramolecular Assemblies

The versatility of glycoluril as a building block extends to the creation of other complex supramolecular systems. By functionalizing glycoluril clips, they can be used to construct 3D polymer networks. These networks can be designed to be chemoresponsive, for example, by being selectively degraded in the presence of specific guest molecules like resorcinol. researchgate.net

Theoretical studies, such as quantum calculations, have been employed to understand the structural and electronic properties of glycoluril and its derivatives. These calculations help in predicting the geometry, bond lengths, and orbital energies (HOMO and LUMO) of these molecules, which is crucial for the rational design of new supramolecular hosts. asianpubs.org For instance, calculations have shown that the introduction of benzene (B151609) walls to the glycoluril structure alters the C=O and N-C bond lengths, indicating a change in the electronic conjugation. asianpubs.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

| Simple Glycoluril | -11.53 | 1.23 |

| Glycoluril with Benzene Walls | -8.97 | 1.29 |

Table 2: Calculated HOMO and LUMO Energies of Glycoluril Derivatives

Biological Relevance and Pharmacological Research Applications

Exploration of Pharmacologically Active Derivatives

The imidazolidinone ring is a key pharmacophore that can be chemically modified to generate derivatives with a wide spectrum of biological activities. nih.gov The inherent reactivity of the 4,5-dihydroxyimidazolidin-2-one structure allows for the attachment of various functional groups, leading to the development of compounds with potential therapeutic applications. epa.gov

Glycolurils, which are bicyclic bisureas, can be synthesized from this compound derivatives. These compounds are of significant interest in the search for new neurotropic agents. researchgate.net The synthesis often involves the α-ureidoalkylation of ureido acids with substituted 4,5-dihydroxyimidazolidin-2-ones. This reaction creates N-(carboxyalkyl)glycolurils, a class of compounds being investigated for their potential effects on the nervous system. researchgate.net

The search for new and effective neurotropic drugs is a significant challenge in medicinal chemistry. Research into fused heterocyclic systems, such as those derived from or related to the glycoluril (B30988) structure, has shown promise. For instance, studies on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have demonstrated that these complex molecules can exhibit significant anticonvulsant and anxiolytic activities. nih.gov The strategy of combining multiple pharmacophore fragments into a single molecule can enhance biological activity and may lead to novel therapeutic properties. nih.gov While direct neurotropic activity of simple glycoluril from this compound is still under broad investigation, the potential of this chemical family is underscored by the activity of more complex, related heterocyclic structures.

The imidazolidinone scaffold is a cornerstone in the development of new antimicrobial agents. The rising threat of antibiotic resistance has spurred the design of novel compounds that can overcome existing resistance mechanisms. nih.govnih.gov Derivatives of imidazolidinone have shown potent and broad-spectrum antibacterial activity. nih.gov

For example, a series of bis-cyclic imidazolidine-4-one derivatives have been rationally designed to mimic the features of host defense peptides. One lead compound from this series demonstrated strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA and E. coli. nih.gov Furthermore, various 5-imino-4-thioxo-2-imidazolidinone derivatives, synthesized from N-arylcyanothioformamides and isocyanates, have been evaluated for their antibacterial and antifungal properties. nih.govbenthamscience.com Many of these compounds displayed significant antimicrobial activity, with some showing particular efficacy against Bacillus subtilis, Klebsiella pneumoniae, and Candida albicans. nih.gov The antimicrobial effect appears to be closely related to the core imidazolidinone moiety, suggesting its importance as a key pharmacophore. nih.gov

| Derivative Class | Target Organisms | Reference |

| Bis-cyclic imidazolidine-4-ones | Gram-positive & Gram-negative bacteria (including MRSA, E. coli) | nih.gov |

| 5-Imino-4-thioxo-2-imidazolidinones | Bacillus subtilis, Klebsiella pneumoniae, Candida albicans | nih.gov |

| 5-Oxo-imidazolidine derivatives | S. aureus, E. Coli, Pseudomonas aeruginosa, Aspergillus niger, C. albicans | primescholars.com |

The development of safer and more effective anti-inflammatory drugs is a major goal of pharmaceutical research. Derivatives of the imidazolidine (B613845) core have been investigated as potential anti-inflammatory agents, showing promising results in preclinical models. epa.govnih.gov For instance, hybrid molecules incorporating both indole (B1671886) and imidazolidine nuclei have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. nih.gov

Specifically, compounds such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one demonstrated significant anti-inflammatory effects by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov In other research, a series of 5-thioxoimidazolidine-2-one derivatives were synthesized and showed significant anti-inflammatory activity in carrageenan-induced paw edema models. nih.govresearchgate.net Many of these compounds were also found to be potent inhibitors of cyclooxygenase (COX) enzymes, with some exhibiting greater potency than the reference drug, celecoxib. nih.gov This suggests that the imidazolidinone scaffold can be a valuable starting point for designing novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

| Derivative | Anti-inflammatory Action | Reference |

| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | Reduction of leukocyte migration; decrease in TNF-α and IL-1β | nih.gov |

| 5-Thioxoimidazolidine-2-one derivatives | Inhibition of COX-1 and COX-2 enzymes | nih.govresearchgate.net |

| Substituted-imidazolidine derivatives | Promising anti-inflammatory and analgesic actions with good GI safety | epa.gov |